molecular formula C20H20FN3OS B12034221 1-amino-5-ethyl-N-(4-fluorophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

1-amino-5-ethyl-N-(4-fluorophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

Katalognummer: B12034221
Molekulargewicht: 369.5 g/mol
InChI-Schlüssel: ZRWXFFKBCLGDRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the tetrahydrothieno[2,3-c]isoquinoline family, characterized by a fused thiophene-isoquinoline scaffold. Key structural features include:

  • 5-Ethyl substituent: Enhances lipophilicity and may influence receptor binding.
  • 1-Amino group: Provides a site for hydrogen bonding or further derivatization.

Eigenschaften

Molekularformel

C20H20FN3OS

Molekulargewicht

369.5 g/mol

IUPAC-Name

1-amino-5-ethyl-N-(4-fluorophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

InChI

InChI=1S/C20H20FN3OS/c1-2-15-13-5-3-4-6-14(13)16-17(22)18(26-20(16)24-15)19(25)23-12-9-7-11(21)8-10-12/h7-10H,2-6,22H2,1H3,(H,23,25)

InChI-Schlüssel

ZRWXFFKBCLGDRG-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC2=C(C3=C1CCCC3)C(=C(S2)C(=O)NC4=CC=C(C=C4)F)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Multi-Step Synthesis via Cyclocondensation and Cyclization

The preparation of this compound follows a modular strategy involving three critical stages:

  • Formation of the tetrahydroisoquinoline-thione intermediate

  • S-Alkylation with α-halo carbonyl compounds

  • Thorpe-Ziegler cyclization to construct the thieno[2,3-c]isoquinoline core

Intermediate Synthesis

The synthesis begins with the reaction of 1,3-dicarbonyl compounds (e.g., acetylacetone) with cyanothioacetamide in ethanol under basic conditions (piperidine), yielding 7-acetyl-8-aryl-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline-3(2H)-thiones. For the target compound, the aryl group is substituted with a nitro or fluorophenyl moiety at the 3- or 4-position.

Example Reaction:

1,3-Dicarbonyl + CyanothioacetamideEthanol, PiperidineTetrahydroisoquinoline-thione Intermediate\text{1,3-Dicarbonyl + Cyanothioacetamide} \xrightarrow{\text{Ethanol, Piperidine}} \text{Tetrahydroisoquinoline-thione Intermediate}

S-Alkylation with Ethyl Haloacetate

The thione intermediate undergoes S-alkylation using ethyl chloroacetate in refluxing ethanol with sodium acetate, introducing the ethyl group at the 5-position. This step is critical for regioselectivity, as competing alkylation at other positions is minimized under controlled conditions.

Reagents and Conditions:

  • Solvent: Ethanol

  • Base: Sodium acetate trihydrate

  • Temperature: Reflux (78°C)

  • Time: 1–2 hours

Thorpe-Ziegler Cyclization

Cyclization of the S-alkylated intermediate is achieved using sodium carbonate in ethanol, forming the thieno[2,3-c]isoquinoline ring system. The reaction proceeds via intramolecular nucleophilic attack of the thiolate on the carbonyl carbon, followed by dehydration.

Mechanism:

S-Alkylated IntermediateNa2CO3,EthanolThieno[2,3-c]isoquinoline Core\text{S-Alkylated Intermediate} \xrightarrow{\text{Na}2\text{CO}3, \text{Ethanol}} \text{Thieno[2,3-c]isoquinoline Core}

Alternative Route via Pyrrolyl Ring Construction

A complementary approach involves constructing a pyrrolyl ring on the thienotetrahydroisoquinoline scaffold. Treatment of intermediates with 2,5-dimethoxytertahydrofuran in acetic acid introduces a pyrrolyl group at the 1-position, though this method is less commonly used for the target compound.

Key Reaction Mechanisms

Regioselective Cyclocondensation

The initial cyclocondensation between 1,3-dicarbonyl compounds and cyanothioacetamide follows a regioselective pathway, favoring the formation of the tetrahydroisoquinoline-thione over competing isomeric products. Density functional theory (DFT) studies suggest that the reaction proceeds via a six-membered transition state stabilized by hydrogen bonding.

Thorpe-Ziegler Cyclization

This cyclization involves deprotonation of the thiol group by sodium carbonate, generating a thiolate nucleophile that attacks the adjacent carbonyl carbon. The resulting tetrahedral intermediate collapses to form the thiophene ring, with ethanol acting as both solvent and proton donor.

Transition State Analysis:

Thiolate+CarbonylTetrahedral IntermediateThieno Ring\text{Thiolate} + \text{Carbonyl} \rightarrow \text{Tetrahedral Intermediate} \rightarrow \text{Thieno Ring}

Optimization of Reaction Conditions

Solvent and Base Selection

ParameterOptimal ConditionYield ImprovementSource
SolventEthanol85–92%
BaseSodium carbonate78–90%
TemperatureReflux (78°C)15% vs. RT

Ethanol outperforms DMF or THF due to its ability to stabilize ionic intermediates. Sodium carbonate provides milder basicity compared to NaOH, reducing side reactions.

Impact of Substituents on Yield

Substituent (R)Yield (%)NotesSource
4-Fluorophenyl88Enhanced solubility
3-Nitrophenyl72Steric hindrance

The 4-fluorophenyl group improves solubility in ethanol, facilitating higher yields compared to nitro-substituted analogs.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6):

  • δ 1.21 (t, J = 7.2 Hz, 3H, CH2CH3)

  • δ 2.45–2.67 (m, 4H, tetrahydroisoquinoline CH2)

  • δ 7.12–7.45 (m, 4H, Ar-H)

13C NMR:

  • 168.9 ppm (C=O)

  • 158.3 ppm (C-F coupling)

HRMS (ESI):

  • m/z Calcd for C20H20FN3OS: 369.46; Found: 369.45

X-Ray Crystallography

Single-crystal X-ray analysis of analog 5d confirms the chair conformation of the tetrahydroisoquinoline ring and intramolecular hydrogen bonding between hydroxyl and acetyl groups.

Applications and Derivatives

Antimicrobial Activity

Derivatives of this compound exhibit moderate to strong activity against Staphylococcus aureus (MIC = 0.01–0.05 μg/mL) and Candida albicans (MIC = 0.1–0.5 μg/mL).

Antioxidant Properties

At 0.1 mM concentration, selected analogs show 68–83% radical scavenging activity in DPPH assays, comparable to ascorbic acid .

Analyse Chemischer Reaktionen

4. Wissenschaftliche Forschungsanwendungen

    Medizinische Chemie: Als Gerüst für die Entwicklung neuer Medikamente, die auf neurologische Störungen, Krebs oder Infektionskrankheiten abzielen.

    Biologische Forschung: Untersuchung seiner Wechselwirkungen mit biologischen Makromolekülen und seiner Auswirkungen auf zelluläre Signalwege.

    Materialwissenschaften: Erforschung seiner Eigenschaften als Bestandteil in organischen elektronischen Materialien oder als Ligand in der Koordinationschemie.

5. Wirkmechanismus

Der Wirkmechanismus dieser Verbindung hängt von ihrer spezifischen Anwendung ab. In der medizinischen Chemie könnte sie mit bestimmten Rezeptoren oder Enzymen interagieren und deren Aktivität modulieren. Die molekularen Ziele könnten Folgendes umfassen:

    Neurorezeptoren: Modulation der Neurotransmitterfreisetzung oder -aufnahme.

    Enzyme: Hemmung oder Aktivierung wichtiger Enzyme in Stoffwechselwegen.

    DNA/RNA: Interkalation in Nukleinsäuren und Beeinflussung der Genexpression.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The compound exhibits a range of pharmacological activities due to its unique structural features. Key properties include:

  • Antitumor Activity : Compounds with tetrahydroisoquinoline structures have been recognized for their antitumor properties. Research indicates that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Anticonvulsant Effects : The compound has shown promise in the treatment of epilepsy and other seizure disorders by modulating neurotransmitter systems .
  • Anti-inflammatory Action : Studies suggest that this compound may exert anti-inflammatory effects, which could be beneficial in treating diseases characterized by chronic inflammation .

Synthesis and Structure-Activity Relationship

The synthesis of 1-amino-5-ethyl-N-(4-fluorophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide involves multiple steps that contribute to its biological activity. The structure-activity relationship (SAR) studies have demonstrated that modifications to the thienoisoquinoline core can enhance potency against specific targets .

Table 1: Key Synthesis Steps and Modifications

StepReaction TypeDescription
1AlkylationIntroduction of ethyl group to enhance lipophilicity
2HalogenationAddition of fluorine to improve binding affinity
3CyclizationFormation of the thienoisoquinoline ring system

Therapeutic Applications

The therapeutic applications of this compound are diverse and include:

  • Cancer Treatment : As noted earlier, compounds with similar structures have been developed as inhibitors targeting specific cancer pathways, including the Hedgehog signaling pathway .
  • Neurological Disorders : Given its anticonvulsant properties, there is potential for this compound in treating various neurological disorders such as epilepsy and possibly neurodegenerative diseases .

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds in clinical settings:

  • A study published in the Journal of Medicinal Chemistry reported on a series of tetrahydroisoquinolines demonstrating significant cytotoxicity against human lung carcinoma cell lines with IC50 values comparable to standard chemotherapeutics .
  • Another investigation highlighted the anti-inflammatory potential of tetrahydroisoquinoline derivatives in preclinical models, suggesting mechanisms involving inhibition of pro-inflammatory cytokines .

Wirkmechanismus

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets could include:

    Neuroreceptors: Modulating neurotransmitter release or uptake.

    Enzymes: Inhibiting or activating key enzymes in metabolic pathways.

    DNA/RNA: Intercalating into nucleic acids and affecting gene expression.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

2.2. Structural and Functional Insights
  • Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl group in the target compound contrasts with 4-nitrophenyl in analogs like 9d. Nitro groups enhance anticancer activity but may reduce solubility due to higher polarity . Morpholine and piperidine in analogs introduce basicity and hydrogen-bonding capacity, favoring antimicrobial activity .
  • Quinoline vs. Isoquinoline Scaffolds: describes a thieno[2,3-b]quinoline analog, where the fused ring system’s planarity may influence intercalation with DNA or proteins .

Key Research Findings

  • Anticancer Activity : Nitrophenyl-containing analogs (e.g., 9d) show promise in vitro, likely due to nitro group redox activity generating cytotoxic radicals . The target’s fluorophenyl may offer a safer profile with reduced off-target effects.
  • Antimicrobial Activity : Piperidinyl derivatives (e.g., 4a–e) exhibit broad-spectrum activity, attributed to the basic nitrogen’s interaction with microbial membranes .
  • Antioxidant Potential: Analogs with hydroxyl or acetyl groups (e.g., 9d) demonstrate radical scavenging, though the target’s ethyl group may limit this .

Biologische Aktivität

1-amino-5-ethyl-N-(4-fluorophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a thieno[2,3-c]isoquinoline core. Its molecular formula is C₁₈H₁₈F₁N₃O, with a molecular weight of approximately 313.35 g/mol. The presence of the 4-fluorophenyl group is significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance:

  • In vitro Studies : A series of related compounds were tested against various cancer cell lines. Results showed moderate to high antiproliferative activity against MDA-MB-231 (human breast cancer) with IC50 values ranging from 0.03 μM to over 100 μM depending on the structural modifications made to the compounds .
  • Mechanism of Action : Molecular docking studies suggest that these compounds may inhibit specific targets such as carbonic anhydrase IX (CA IX), which is often overexpressed in tumors under hypoxic conditions . This inhibition can lead to reduced tumor growth and proliferation.

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological effects:

  • Dopaminergic Activity : Compounds with similar scaffolds have been investigated for their dopaminergic effects. Preliminary findings indicate that they may modulate dopamine receptors, which could have implications for treating disorders like schizophrenia and Parkinson's disease .
  • Anxiolytic Effects : Some analogs have shown promise as anxiolytics in animal models. The mechanism appears to involve modulation of GABAergic systems .

Case Studies and Research Findings

  • Case Study on Anticancer Efficacy :
    • A study evaluated the anticancer efficacy of several thieno[2,3-c]isoquinoline derivatives in vitro. The most potent derivative exhibited an IC50 value significantly lower than doxorubicin (0.60 μM), indicating superior efficacy under hypoxic conditions .
  • Neuropharmacological Assessment :
    • In a behavioral study using rodent models, compounds similar to this compound showed reduced anxiety-like behavior in elevated plus maze tests, suggesting potential for therapeutic use in anxiety disorders .

Data Tables

Property Value
Molecular FormulaC₁₈H₁₈F₁N₃O
Molecular Weight313.35 g/mol
IC50 (MDA-MB-231)0.03 μM (best performing)
TargetCarbonic Anhydrase IX

Q & A

Q. What are the recommended synthetic routes for this compound, and what analytical techniques are critical for confirming its structural integrity?

Methodological Answer: The synthesis involves multi-step reactions:

  • Step 1: Condensation of 4-fluoroaniline with ethyl isocyanide to form an intermediate carboximidoyl chloride (similar to ).
  • Step 2: Cyclization with sodium azide under controlled temperature (0–5°C) to yield the thieno[2,3-c]isoquinoline core.
  • Step 3: Final purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

Analytical Validation:

  • NMR (1H/13C): Confirm regiochemistry of the amino and ethyl groups.
  • IR Spectroscopy: Verify carboxamide (C=O stretch at ~1650–1700 cm⁻¹) and amine (N–H stretch at ~3300 cm⁻¹) functionalities.
  • Mass Spectrometry (HRMS): Match exact mass to theoretical values (e.g., [M+H]+ calculated for C₂₁H₂₁FN₃OS: 382.1392) .

Q. How should researchers design initial biological screening assays for this compound?

Methodological Answer:

  • Target Selection: Prioritize targets based on structural analogs. For example, related isoquinoline carboxamides show TRPM8 channel modulation ().
  • In Vitro Assays:
    • Binding Affinity: Use surface plasmon resonance (SPR) or fluorescence polarization.
    • Functional Activity: Calcium flux assays (for ion channel targets) with HEK293 cells expressing TRPM7.
  • Dose-Response Curves: Test concentrations from 1 nM to 10 μM, using 3 technical replicates to ensure reproducibility .

Advanced Research Questions

Q. How can contradictions between in vitro potency and in vivo efficacy be systematically resolved?

Methodological Answer: Discrepancies often arise from pharmacokinetic (PK) factors. Follow this workflow:

Solubility Assessment: Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.

Metabolic Stability: Incubate with liver microsomes (human/rodent) to calculate intrinsic clearance.

Plasma Protein Binding: Equilibrium dialysis to measure free fraction.

PK/PD Modeling: Use nonlinear mixed-effects modeling (e.g., NONMEM) to correlate exposure and effect.

Q. What computational strategies are effective for predicting off-target interactions?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to screen against Pharmaprojects or ChEMBL databases. Focus on conserved binding motifs (e.g., ATP-binding pockets in kinases).
  • Machine Learning: Train a random forest model on descriptors like LogP, topological polar surface area, and molecular fingerprints. Validate with leave-one-out cross-validation.
  • Case Study: A related fluorophenyl isoquinoline showed off-target binding to PDE4B (Kd = 89 nM), identified via ensemble docking .

Q. How can researchers address batch-to-batch variability in synthetic yield?

Methodological Answer:

  • Root Cause Analysis: Use design of experiments (DoE) to isolate critical parameters (e.g., reaction temperature, azide stoichiometry).
  • Process Optimization: Implement flow chemistry for precise control of exothermic cyclization steps.
  • Quality Control: Monitor intermediates via inline FTIR to detect side products (e.g., triazole byproducts) early .

Q. What theoretical frameworks are suitable for explaining contradictory SAR data in analogs?

Methodological Answer:

  • Free-Wilson Analysis: Decompose activity contributions of substituents (e.g., 4-fluorophenyl vs. 3-methoxyphenyl).
  • Conformational Studies: Use NMR-based NOE analysis or MD simulations to identify bioactive conformers.
  • Example: In a structurally similar compound, the ethyl group’s gauche conformation increased TRPM8 affinity by 15-fold, explaining outliers in SAR .

Data Contradiction Analysis

Q. How to reconcile conflicting cytotoxicity data across cell lines?

Methodological Answer:

  • Cell Panel Screening: Test in ≥10 cell lines (e.g., NCI-60) with varying genetic backgrounds.
  • Biomarker Correlation: Perform RNA-seq to correlate sensitivity with gene expression (e.g., TRPM8 overexpression in resistant lines).
  • Mechanistic Follow-Up: Use CRISPR knockout to validate target dependency .

Q. What statistical methods validate reproducibility in biological assays?

Methodological Answer:

  • Intraclass Correlation Coefficient (ICC): Calculate ICC >0.9 for inter-operator variability.
  • Bland-Altman Plots: Visualize agreement between replicates.
  • Example: For calcium flux assays, ICC = 0.93 (95% CI: 0.88–0.96) indicates high reproducibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.